molecular formula C14H15N5O3S B8733420 BCAT

BCAT

Cat. No.: B8733420
M. Wt: 333.37 g/mol
InChI Key: AZPBDRUPTRGILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCAT is a chemical compound that has garnered attention in various scientific fields due to its unique properties and versatile applications. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and reactivity. The tosylate group in this compound enhances its solubility and reactivity, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: BCAT can be synthesized through a multi-step process involving the reaction of benzotriazole with tosyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The resulting intermediate is then treated with an appropriate amine to form the final product .

Industrial Production Methods: Industrial production of 1-benzotriazolecarboxamidinium tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: BCAT undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with amines can yield guanidine derivatives, while reaction with alcohols can produce ethers .

Mechanism of Action

The mechanism of action of 1-benzotriazolecarboxamidinium tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. The benzotriazole moiety stabilizes the intermediate species, facilitating the reaction. This compound can also interact with various molecular targets, including enzymes and receptors, through covalent modification .

Comparison with Similar Compounds

Uniqueness: BCAT is unique due to the combination of the benzotriazole and tosylate moieties, which confer both stability and reactivity. This makes it a versatile reagent in various chemical transformations and applications .

Properties

Molecular Formula

C14H15N5O3S

Molecular Weight

333.37 g/mol

IUPAC Name

2H-benzotriazol-1-ium-1-carboximidamide;4-methylbenzenesulfonate

InChI

InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10)

InChI Key

AZPBDRUPTRGILK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC2=NN[N+](=C2C=C1)C(=N)N

Origin of Product

United States

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